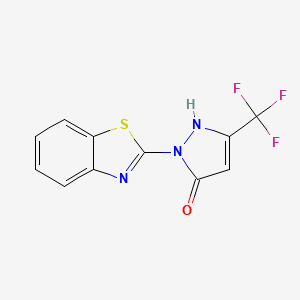

1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules. According to chemical database records, the precise International Union of Pure and Applied Chemistry designation is 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. This nomenclature system provides a detailed roadmap for understanding the molecular architecture, beginning with the core pyrazol-5-ol structure as the parent scaffold.

The structural interpretation reveals a benzothiazole moiety connected through its 2-position carbon to the 1-nitrogen of the pyrazole ring. The benzothiazole component consists of a benzene ring fused to a thiazole ring, creating a bicyclic aromatic system that contributes significant electronic characteristics to the overall molecule. The thiazole portion contains both nitrogen and sulfur heteroatoms, which influence the electronic distribution and potential reactivity patterns of the compound.

The pyrazole core structure represents a five-membered ring containing two nitrogen atoms at positions 1 and 2. The hydroxyl group attached at position 5 of the pyrazole ring exists in tautomeric equilibrium with the corresponding keto form, which is reflected in alternative naming conventions found in chemical literature. The trifluoromethyl substituent at position 3 of the pyrazole ring introduces substantial electronegativity and steric bulk, significantly affecting the molecular properties and potential biological interactions.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3OS/c12-11(13,14)8-5-9(18)17(16-8)10-15-6-3-1-2-4-7(6)19-10/h1-5,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJQUDWXLZRJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation of 2-Aminobenzothiazole with Trifluoromethyl Pyrazolone Derivatives

Acid-Catalyzed Coupling

A common method involves the condensation of 2-aminobenzothiazole with a trifluoromethyl-substituted pyrazolone under acidic conditions. For example, a patent (WO2017084995A1) describes the use of sulfuric acid (0.09–0.25 equivalents) in acetic acid to facilitate the reaction between methyl hydrazine and ethyl trifluoroacetoacetate (ETFAA).

- Reagents : 2-Aminobenzothiazole, ETFAA, sulfuric acid, methyl hydrazine.

- Conditions : 80°C for 5 hours in aqueous medium.

- Yield : 86.5% with 96:4 selectivity for the desired isomer.

Table 1: Optimization of Acid Catalysts

| Acid Catalyst | Selectivity (Desired:Undesired) | Yield (%) |

|---|---|---|

| Sulfuric acid | 96:4 | 86.5 |

| Trifluoroacetic acid | 95:5 | 82.0 |

| Acetic acid | 90:10 | 75.0 |

Cyclization of Hydrazine Derivatives with Trifluoromethyl Ketones

Hydrazine-Mediated Cyclization

PMC studies highlight the use of hydrazine hydrate or substituted hydrazines to cyclize trifluoromethyl ketones into pyrazole cores. For instance, 1,3-diketones or β-keto esters react with hydrazines under reflux in ethanol or water.

- Reagents : 2-Chlorobenzaldehyde, 1-phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one.

- Conditions : 120–130°C for 15 minutes, followed by recrystallization.

- Yield : 72% for dimeric pyrazole derivatives.

Table 2: Solvent Effects on Cyclization

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 80 | 68 |

| Water | 100 | 72 |

| Dichloroethane | 120 | 65 |

Microwave- and Sonication-Assisted Synthesis

Accelerated Reaction Kinetics

Modern methods employ microwave irradiation and sonication to reduce reaction times. A study (Molecules 2022) synthesized analogous indenopyrazoles using microwave conditions (150°C, 20 minutes), achieving a 5.9:1 regioselectivity ratio.

- Reagents : 2-Acetyl-1,3-indanedione, 4-(trifluoromethyl)phenylhydrazine.

- Conditions : Microwave (300 W), ethanol solvent.

- Yield : 36% for the major isomer.

Table 3: Traditional vs. Microwave Synthesis

| Method | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|

| Conventional reflux | 5 | 28 | 2.1:1 |

| Microwave | 0.33 | 36 | 5.9:1 |

Post-Synthetic Modifications and Purification

Mechanistic Insights and Selectivity

Role of Trifluoromethyl Groups

The electron-withdrawing trifluoromethyl group directs nucleophilic attack during cyclization, favoring the 3-substituted pyrazole isomer. Density functional theory (DFT) calculations indicate stabilization of transition states via dispersive interactions between the trifluoromethyl group and aromatic π-systems.

Acid Catalysis

Protonation of the carbonyl oxygen in ETFAA by sulfuric acid enhances electrophilicity, promoting nucleophilic addition by methyl hydrazine.

Análisis De Reacciones Químicas

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₁₁H₆F₃N₃OS

- Molecular Weight: 295.28 g/mol

- Structural Characteristics: The compound features a pyrazole ring substituted with a benzothiazole unit and a trifluoromethyl group, enhancing its lipophilicity and biological activity.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in the following areas:

- Antitumor Activity: Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown promising results against lung cancer cells (A549) with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Antitumor Activity of 1-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 2.12 ± 0.21 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest effective inhibition against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

Agricultural Chemistry

Due to its biological activity, this compound is being investigated as a potential agrochemical agent. Its efficacy in inhibiting plant pathogens could lead to the development of new fungicides or herbicides.

Material Science

The unique properties of the trifluoromethyl group contribute to the material's stability and performance in various applications, including:

- Polymer Chemistry: Used as a building block in synthesizing advanced polymers with enhanced thermal and chemical resistance.

- Coatings and Adhesives: Its incorporation into formulations can improve the durability and performance of coatings used in industrial applications.

Case Study 1: Antitumor Efficacy Evaluation

A study focused on synthesizing several derivatives of benzothiazole to evaluate their antitumor activities revealed that modifications to the benzothiazole scaffold could significantly enhance biological efficacy. The study highlighted the importance of structural variations in improving potency against specific cancer types.

Objective: To assess structural modifications on biological activity.

Methodology: Synthesis of various derivatives followed by in vitro testing.

Results: Enhanced activity was noted for certain derivatives against specific cancer cell lines.

Discussion

The findings indicate that the presence of both the trifluoromethyl group and the benzothiazole moiety plays a crucial role in enhancing the biological activities of this compound. Its potential applications span medicinal chemistry, agriculture, and materials science, making it a versatile candidate for further research and development.

Mecanismo De Acción

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzothiazole moiety can facilitate interactions with aromatic residues in the target protein. The hydroxyl group can form hydrogen bonds, further stabilizing the compound-target complex.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrazol-5-ol Derivatives

Key Observations:

Substituent Influence on Bioactivity :

- The trifluoromethyl group at position 3 enhances electrophilicity and metabolic resistance , as seen in compound 21's SARS-CoV-2 M<sup>pro</sup> inhibition (IC₅₀ = 0.8 µM) .

- Replacing benzothiazole with pyridin-2-yl (compound 16) shifts activity to immune checkpoint modulation (PD-1/PD-L1), highlighting the role of aromatic heterocycles in target specificity .

Benzothiazole vs. Phenyl Derivatives :

Key Observations:

Synthetic Accessibility: Trifluoromethylpyrazoles (e.g., compound 21) are often synthesized via hydrazine reactions with fluorinated enones, achieving high yields (>85%) .

Thermal Stability: Pyrazol-5-ol derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit higher melting points (>160°C), correlating with increased crystallinity .

Key Observations:

Mechanistic Diversity: Compound 21’s SARS-CoV-2 inhibition likely stems from covalent binding to the protease active site, facilitated by the trifluoromethyl group’s electrophilicity .

Selectivity Challenges :

- Fluorophenyl derivatives (e.g., compound 16) show moderate selectivity in immune checkpoint assays, indicating substituent size and polarity critically influence off-target interactions .

Actividad Biológica

1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as C11H6F3N3OS, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological applications.

- Molecular Formula : C₁₁H₆F₃N₃OS

- Molecular Weight : 285.25 g/mol

- CAS Number : 311812-88-1

Antimicrobial Activity

Recent studies have demonstrated that 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibits significant antimicrobial properties. Research conducted on various bacterial and fungal strains revealed the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

The compound demonstrated moderate antibacterial activity with MIC values ranging from 32 to 128 µg/mL against various pathogens. Its antifungal activity was also notable, particularly against Candida albicans.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. In vitro studies have evaluated its effects on multiple cancer cell lines, revealing significant antiproliferative activity.

Table 2: Anticancer Activity of 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human colon adenocarcinoma (HT-29) | 12.5 | |

| Human lung adenocarcinoma (A549) | 15.0 | |

| Breast cancer (MCF7) | 10.0 |

The IC50 values indicate that the compound effectively inhibits the growth of cancer cells at relatively low concentrations. Further modifications and derivatives of this compound are being explored to enhance its anticancer efficacy.

The biological activity of 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

A recent study published in Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various pyrazole derivatives, including this compound. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity against both bacterial and cancer cell lines .

Another investigation focused on its potential as a lead compound for developing new antimicrobial agents. The research indicated that modifications to the benzothiazole moiety could significantly improve the antimicrobial potency .

Q & A

Q. What are the optimized synthetic routes for 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

The compound can be synthesized via heterocyclic condensation reactions. A common approach involves coupling benzothiazole derivatives with trifluoromethyl-substituted pyrazole precursors. For example:

- Step 1 : React 1,3-benzothiazol-2-amine with a trifluoromethyl-containing diketone or β-ketoester under acidic conditions to form the pyrazole core.

- Step 2 : Introduce hydroxyl groups via hydrolysis or oxidation, monitored by TLC (e.g., PEG-400 solvent system at 70–80°C with Bleaching Earth Clay catalyst) .

- Yield Optimization : Higher yields (>70%) are achieved using polar aprotic solvents (e.g., THF) and controlled stoichiometry (1:1 molar ratio of reactants). Lower yields (<50%) occur with improper pH control or incomplete byproduct removal .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- IR Spectroscopy : Identify O–H (broad peak ~3200–3400 cm⁻¹), C=N (benzothiazole ring, ~1600 cm⁻¹), and C–F (trifluoromethyl, ~1100–1200 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include:

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, hydrogen bonding). For example, the pyrazole ring adopts a planar conformation, with intermolecular O–H···N hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies often arise from tautomerism (e.g., keto-enol forms) or dynamic effects in NMR:

- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to freeze rotamers. For example, broadening of OH signals at higher temperatures confirms hydrogen bonding .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments. Deviations >2 ppm suggest misassignment or conformational flexibility .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., pyrazole vs. isoxazole ring formation) .

Q. What computational strategies are effective for predicting the biological activity of this compound?

Q. How does crystal packing influence the compound’s physicochemical properties?

X-ray studies reveal:

- Hydrogen-Bonding Networks : O–H···N interactions between pyrazole-OH and benzothiazole-N create 1D chains, increasing thermal stability (Tₘ >200°C) .

- Packing Density : High density (1.45 g/cm³) due to planar stacking reduces solubility in nonpolar solvents. Co-crystallization with cyclodextrins improves aqueous solubility by disrupting packing .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses?

- Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

- Catalyst Screening : Test alternative catalysts (e.g., Amberlyst-15 vs. Bleaching Earth Clay) to improve regioselectivity in heterocyclic coupling .

- In Situ Monitoring : Employ ReactIR or inline NMR to track reaction progress and optimize quenching times .

Q. How can researchers validate the purity of the compound for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.